6-Chloro-N-ethyl-3-nitropyridin-2-amine
Overview
Description
6-Chloro-N-ethyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C7H8ClN3O2 and a molecular weight of 201.61 g/mol . It is a derivative of pyridine, characterized by the presence of a chloro group at the 6-position, an ethyl group at the nitrogen atom, and a nitro group at the 3-position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-ethyl-3-nitropyridin-2-amine typically involves the nitration of 6-chloro-2-aminopyridine followed by N-ethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-chloro-3-nitropyridin-2-amine is then subjected to N-ethylation using ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-ethyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 6-Chloro-N-ethyl-3-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-N-ethyl-3-nitropyridin-2-amine is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a building block in drug development.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-ethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and ethyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-nitropyridin-2-amine: Lacks the ethyl group, which can affect its reactivity and applications.
2-Amino-6-chloro-3-nitropyridine: Similar structure but with an amino group instead of an ethyl group, leading to different chemical properties and uses.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
6-chloro-N-ethyl-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-9-7-5(11(12)13)3-4-6(8)10-7/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXERJEKFMCQUFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443999 | |
Record name | 6-CHLORO-N-ETHYL-3-NITROPYRIDIN-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33742-69-7 | |
Record name | 6-CHLORO-N-ETHYL-3-NITROPYRIDIN-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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